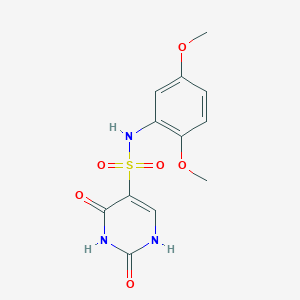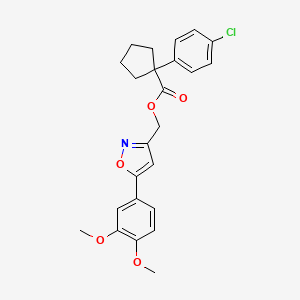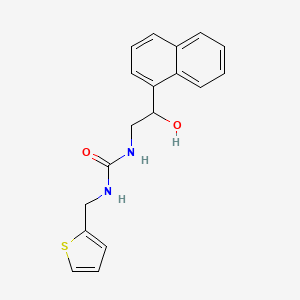![molecular formula C20H27N3O4 B2704832 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide CAS No. 952976-31-7](/img/structure/B2704832.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds and is known for its aromatic properties . It also contains a cyclopentylpiperidin-4-ylmethyl group, which is a type of cyclic amine. Amines are basic and can participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the aromatic benzo[d][1,3]dioxol-5-yl group and the cyclic amine group. These groups could potentially influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of reactions. For example, the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic and amine groups. For example, it might have a relatively high boiling point due to the presence of the amine, which can form hydrogen bonds .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Chemical synthesis and reactivity studies involving related compounds demonstrate their utility in creating benzyl ethers and exploring the role of specific structural components in chemical reactions. For example, 2-Benzyloxy-1-methylpyridinium triflate is utilized for converting alcohols into benzyl ethers, highlighting the potential for similar compounds to be used in synthetic organic chemistry for constructing complex molecules (Poon & Dudley, 2006).
Pharmacological Applications
Compounds with related structures have been evaluated for their pharmacological properties, including their role as serotonin receptor agonists and their potential as antidepressants or antitumor agents. For example, novel derivatives have shown promising antidepressant-like activity and selective serotonin receptor agonism (Sniecikowska et al., 2019), and another study reported on the antiproliferative activity of benzamide derivatives against cancer cell lines (Stefely et al., 2010).
Material Science and Coordination Chemistry
Research in material science and coordination chemistry involving related compounds has led to the development of novel coordination polymers with potential applications in catalysis, molecular recognition, and as materials with unique electrical or optical properties (Lakshmanan et al., 2022).
Antioxidant and Neuroprotective Effects
In the context of neurodegenerative diseases, some related compounds have been investigated for their antioxidant properties and potential neuroprotective effects, offering insights into how similar compounds might be used in the treatment or prevention of conditions like Alzheimer's disease (Ramos et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-19(20(25)22-15-5-6-17-18(11-15)27-13-26-17)21-12-14-7-9-23(10-8-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBKVMIZWLVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2704753.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B2704754.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2704755.png)

![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)
![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2704760.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2704763.png)


![N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide](/img/structure/B2704767.png)
![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2704771.png)